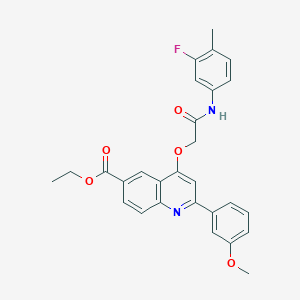

![molecular formula C26H20N4O5 B2630176 (Z)-ethyl 1-benzyl-2-((furan-2-carbonyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534581-69-6](/img/structure/B2630176.png)

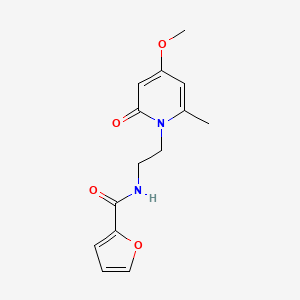

(Z)-ethyl 1-benzyl-2-((furan-2-carbonyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyrimidine ring, and a pyridine ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the synthesis of pharmaceuticals or other organic materials .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom . The pyrimidine and pyridine rings are six-membered aromatic heterocycles containing nitrogen atoms .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the furan ring could undergo reactions such as electrophilic substitution or nucleophilic addition . The pyrimidine and pyridine rings could also undergo various reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be a solid at room temperature and could potentially have interesting optical or electronic properties due to the presence of the aromatic rings .科学的研究の応用

Transition Metal-Catalyzed Cross-Coupling Reactions

The compound’s structure contains a furan moiety, which can serve as a valuable building block for Suzuki–Miyaura (SM) cross-coupling reactions . SM coupling is a powerful method for forming carbon–carbon bonds, and its success lies in mild reaction conditions and functional group tolerance. The compound’s boron-containing substituents can act as organoboron reagents, facilitating transmetalation with palladium catalysts. Researchers can explore its utility in constructing complex molecules through cross-coupling reactions.

Antiproliferative Activity in Cancer Cells

Compound 15, derived from this structure, exhibits remarkable antiproliferative activity against cervical (HeLa) cancer cells, with an IC50 value of 8.81 µM . Investigating its mechanism of action and potential as an anticancer agent could be a promising avenue for further research.

Antioxidant Properties

Several derivatives of this compound show lipid peroxidation inhibitory activity. Thiosemicarbazide derivatives 3, 10, and 9, as well as specific triazole derivatives, exhibit potent antioxidant effects . Understanding their interactions with oxidative stress pathways and cellular protection mechanisms could lead to novel antioxidant therapies.

Antimicrobial Applications

While not directly studied for this compound, related 1,2,4-triazole derivatives have been evaluated for antimicrobial activity . Researchers could explore the potential of this compound or its analogs as antimicrobial agents against bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

Catalytic Synthesis of High-Value Chemicals

Furan-based compounds play a crucial role in sustainable processes for producing valuable chemicals from biomass . Investigating the catalytic transformation of this compound into useful intermediates or final products could contribute to green chemistry approaches.

Enantioselective Reactions of Biomass-Derived Furans

Considering the furan scaffold, researchers could explore enantioselective reactions using this compound or its derivatives. Biomass-derived furans, including unsubstituted furan, 2-methylfuran, and furfural, have been studied in this context . Investigating chiral catalysts and asymmetric transformations could yield interesting results.

特性

IUPAC Name |

ethyl 7-benzyl-6-(furan-2-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N4O5/c1-2-34-26(33)19-15-18-22(27-21-12-6-7-13-29(21)25(18)32)30(16-17-9-4-3-5-10-17)23(19)28-24(31)20-11-8-14-35-20/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPRTMDNXKFHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 1-benzyl-2-((furan-2-carbonyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2-Chlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2630099.png)

![5-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-methoxybenzamide](/img/structure/B2630102.png)

![4-(2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-3,4-dihydropyrazin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2630107.png)

![2-(2-(Diethylamino)ethyl)-7-methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2630111.png)

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B2630112.png)

![4-Isopropyl-2-[(2-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2630113.png)

![6-[4-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2630114.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-butoxyphenyl)methanone](/img/structure/B2630115.png)